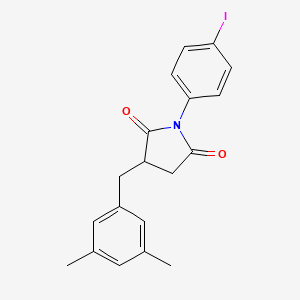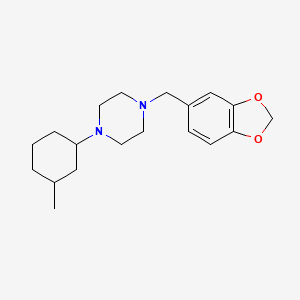
3-(3,5-dimethylbenzyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dimethylbenzyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DIMPI, and it has been synthesized through several methods, which will be discussed in DIMPI has been found to have a mechanism of action that makes it useful in various biochemical and physiological processes. This paper will explore the synthesis, scientific research applications, mechanism of action, advantages and limitations for lab experiments, and future directions of DIMPI.
作用机制
The mechanism of action of DIMPI involves the inhibition of the proteasome, which is a protein complex responsible for degrading damaged or unwanted proteins in cells. The inhibition of the proteasome leads to the accumulation of unwanted proteins in cells, which ultimately leads to cell death. DIMPI has been found to have a higher affinity for the proteasome than other proteasome inhibitors, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
DIMPI has been found to have several biochemical and physiological effects. Studies have shown that DIMPI can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the size of tumors. DIMPI has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of using DIMPI in lab experiments is its high affinity for the proteasome, making it a potential candidate for cancer treatment. DIMPI is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DIMPI is its low solubility in water, which can affect its bioavailability and limit its effectiveness in certain applications.
未来方向
There are several future directions for research on DIMPI. One of the potential future directions is to investigate the potential of DIMPI in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is to explore the potential of DIMPI in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by the accumulation of unwanted proteins in cells. Additionally, future research could focus on improving the solubility of DIMPI to increase its bioavailability and effectiveness in various applications.
Conclusion:
In conclusion, DIMPI is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DIMPI has been achieved through several methods, and its mechanism of action involves the inhibition of the proteasome, making it a potential candidate for cancer treatment. DIMPI has been found to have several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. There are several future directions for research on DIMPI, and further research could lead to its potential use in the treatment of various diseases.
合成方法
DIMPI has been synthesized through several methods, including the condensation reaction of 4-iodobenzaldehyde and 3,5-dimethylbenzylamine in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 4-iodobenzaldehyde and 3,5-dimethylbenzylamine in the presence of potassium carbonate and acetonitrile. The yield of the reaction is usually around 50-70%, and the purity of the compound can be improved through recrystallization.
科学研究应用
DIMPI has been found to have potential applications in various scientific research fields. One of the significant applications is in the field of cancer research. Studies have shown that DIMPI can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer. DIMPI has been found to induce apoptosis, which is the programmed cell death of cancer cells.
属性
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18INO2/c1-12-7-13(2)9-14(8-12)10-15-11-18(22)21(19(15)23)17-5-3-16(20)4-6-17/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZJWCHOEWQHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylphenyl)methyl]-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882452.png)
![3-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4882465.png)
![N-(sec-butyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4882473.png)
![N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4882474.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4882482.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4882489.png)
![2-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,2-oxazinane](/img/structure/B4882493.png)

![1-(1-cyclohexen-1-ylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4882509.png)
![ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4882515.png)
![N-benzyl-1-[2-(mesitylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4882522.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide](/img/structure/B4882545.png)
![3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4882552.png)
